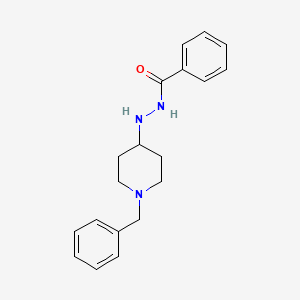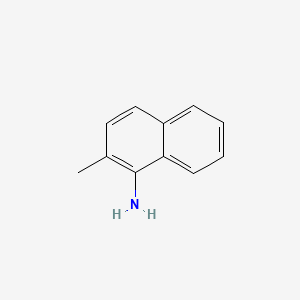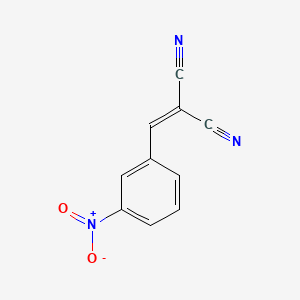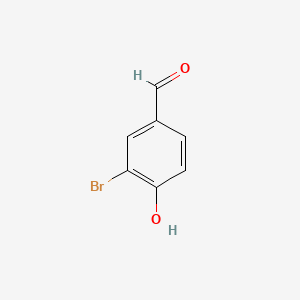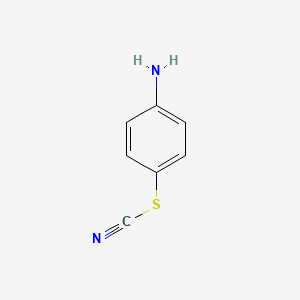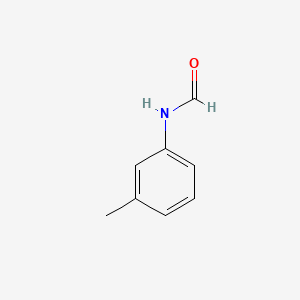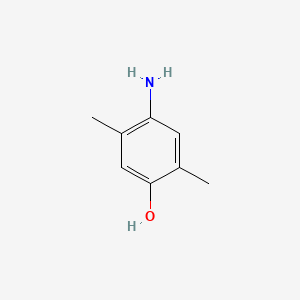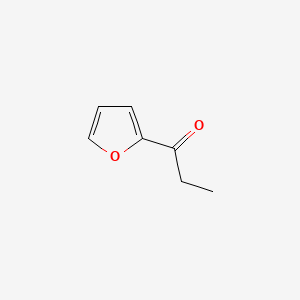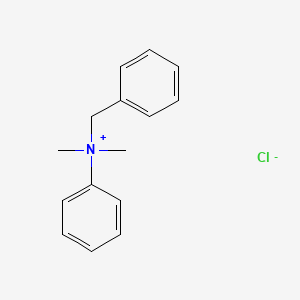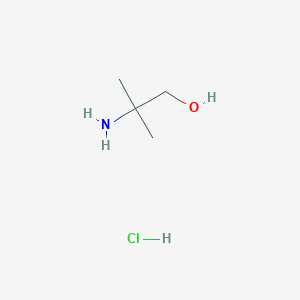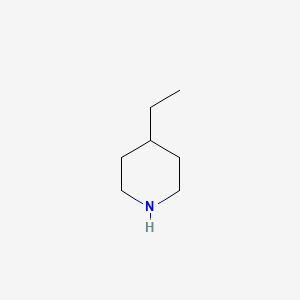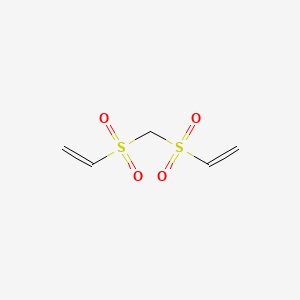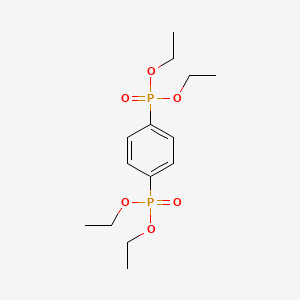
1,4-双(二乙氧磷酰基)苯
描述
Synthesis Analysis
The synthesis of related bisphosphoryl benzene compounds often involves direct functionalization of the benzene ring with phosphorus-containing groups. For instance, phosphorylation processes and aromatic nucleophilic substitution reactions are commonly employed to introduce phosphorus-based functionalities onto aromatic systems. Such methodologies could be applicable to synthesizing “1,4-Bis(diethoxyphosphoryl)benzene” by adapting the reaction conditions to use diethoxyphosphite or similar phosphorus reagents (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of bisphosphoryl benzene derivatives is characterized by the presence of bulky phosphorus groups attached to the benzene ring, which can significantly influence the overall molecular geometry and electronic properties. X-ray crystallography studies of similar compounds have shown unusually large bond angles around phosphorus atoms, indicating steric hindrance and electronic effects that stabilize the molecule's structure (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
Compounds similar to “1,4-Bis(diethoxyphosphoryl)benzene” exhibit a range of chemical reactivities, particularly in forming complexes with metals and undergoing oxidation and reduction reactions. Their phosphorus atoms can be oxidized, and the presence of substituents like diethoxy groups may influence their reactivity towards nucleophiles and electrophiles. The redox properties of bisphosphoryl benzene derivatives have been explored, revealing insights into their electron-accepting and donating capabilities, which could be relevant to the study of “1,4-Bis(diethoxyphosphoryl)benzene” (Sasaki, Tanabe, & Yoshifuji, 1999).
Physical Properties Analysis
The physical properties of bisphosphoryl benzene derivatives, such as solubility, melting point, and crystallinity, are significantly affected by the nature and position of substituents on the benzene ring. These compounds' liquid crystalline and photoluminescent properties have also been studied, suggesting potential applications in materials science. For example, the synthesis and characterization of related compounds have demonstrated their ability to form smectic and nematic phases, which are of interest for developing new liquid crystalline materials (Acierno et al., 2002).
科学研究应用
高分子科学与材料化学
聚(β-磷酸酯基亚胺):这项研究介绍了一类新型的聚(β-磷酸酯基亚胺),源自于单亚胺前体,包括与1,4-双(二乙氧磷酰基)苯相关的化合物。这些材料已被评估为自旋捕获剂,展示了有效捕获超氧化物和几种碳中心自由基的能力,使它们在研究生物和材料系统中的氧化应激和自由基化学方面具有潜在用途(Roubaud等,2002)。
磷酸化研究:另一个研究重点是用三价磷衍生物对1,4-双(羟甲基)苯进行磷酸化。这项研究探讨了含磷线性系统的合成,这些系统是磷大环系统的前体。它突出了1,4-双(二乙氧磷酰基)苯衍生物在合成具有独特性质的新材料方面的潜力,例如在大环化学和材料科学中所需的性质(Slitikov et al., 2007)。
电化学与分子电子学
分子导线:对含有二茂铁基团的1,4-双(3-甲氧基噻吩-2-基)苯进行研究,这是与1,4-双(二乙氧磷酰基)苯结构相关的化合物,为分子导线中的氧化过程和氧化物种行为提供了见解。这些发现对于开发分子电子学至关重要,其中对电子转移的精确控制和氧化态的稳定性至关重要(Sakamoto et al., 2003)。
富勒烯的电化学还原:对双(二烷氧基磷酰基)甲基富勒烯的电化学还原,与1,4-双(二乙氧磷酰基)苯密切相关,揭示了一个逆-Bingel反应机制。这项研究对于理解富勒烯化学并开发合成富勒烯衍生物的新方法至关重要,这些方法的应用范围从有机光伏到药物传递系统(Yanilkin et al., 2002)。
属性
IUPAC Name |
1,4-bis(diethoxyphosphoryl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6P2/c1-5-17-21(15,18-6-2)13-9-11-14(12-10-13)22(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUANRUJDWJWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175516 | |
| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(diethoxyphosphoryl)benzene | |
CAS RN |
21267-14-1 | |
| Record name | P,P,P′,P′-Tetraethyl P,P′-(1,4-phenylene)bis[phosphonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21267-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021267141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PH4SV78AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


